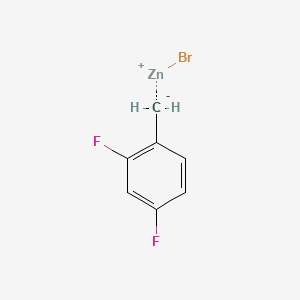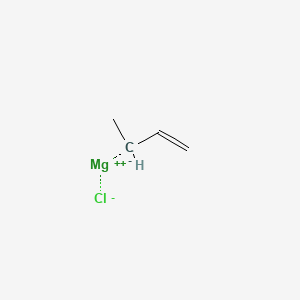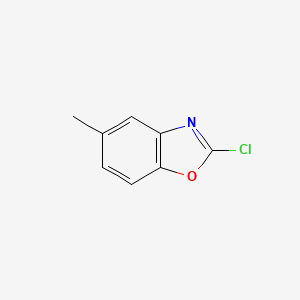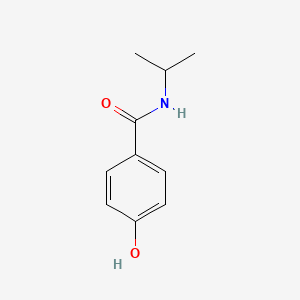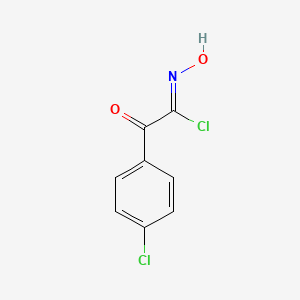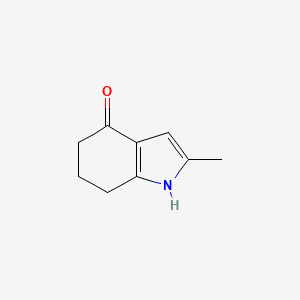![molecular formula C13H15F3O5S B1588564 ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate CAS No. 88767-98-0](/img/structure/B1588564.png)
ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate
Descripción general
Descripción
Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate, also known as Ethyl ®-2-hydroxy-4-phenylbutyrate triflate or Ethyl ®-[alpha-(trifluoromethylsulfonyl)oxy]benzenebutanoate, is a chemical compound used in various scientific research areas .
Synthesis Analysis
The synthesis of this compound involves the reaction of trifluoromethanesulfonic anhydride with ethyl-R-hydroxy-4-phenyl butyrate in the presence of pyridine. The reaction is carried out in dichloromethane at 4°C. After stirring for additional 2 hours, the solution is washed with water and the organic layer is treated with NA2SO4 concentrate. The residue is then purified by chromatography to afford the desired product .Molecular Structure Analysis
The molecular formula of this compound is C13H15F3O5S. It has a molecular weight of 340.32 g/mol .Chemical Reactions Analysis
The trifluoromethyl group in this compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical And Chemical Properties Analysis
This compound has a density of 1.348. It is a colorless oil. The boiling point is not specified in the available resources .Aplicaciones Científicas De Investigación
Photoredox Catalysis in Organic Synthesis
The trifluoromethyl group is a significant structural motif in many biologically active molecules, particularly in pharmaceuticals and agrochemicals. The introduction of this group into diverse molecular skeletons has been a hot topic in synthetic chemistry. Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate can be used in photoredox catalysis , a process that involves the generation of the trifluoromethyl radical under visible light irradiation. This method is highly valued for its operational simplicity and room temperature conditions .
Development of Fluorinated Pharmaceuticals
Fluorine atoms are often incorporated into pharmaceutical compounds to enhance their chemical and metabolic stability, lipophilicity, and binding selectivity. The trifluoromethoxy group, in particular, is increasingly used as a substituent in bioactive molecules. Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate could be involved in the synthesis of these fluorinated pharmaceuticals, contributing to the development of new medications .
Synthesis of Trifluoromethyl Ethers
Trifluoromethyl ethers are an important class of compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate can be used in the synthesis of these ethers, which may lead to the discovery of new compounds with unique properties .
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate is a compound that primarily targets carbon-centered radical intermediates . These intermediates play a crucial role in various biochemical reactions, serving as a bridge in the transfer of electrons during these processes.
Mode of Action
The interaction of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate with its targets involves the introduction of a trifluoromethyl group into the carbon-centered radical intermediates . This process, known as trifluoromethylation, results in the formation of a new compound with altered properties.
Biochemical Pathways
The introduction of the trifluoromethyl group by Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate affects various biochemical pathways. It primarily influences the pathways involving carbon-centered radical intermediates . The downstream effects include the alteration of the chemical and metabolic stability of the compounds involved in these pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate significantly impact its bioavailability. The trifluoromethyl group in the compound enhances its lipophilicity, which can improve absorption and distribution within the body . .
Result of Action
The molecular and cellular effects of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate’s action primarily involve the alteration of the properties of the target compounds. The introduction of the trifluoromethyl group can enhance the effect of these compounds in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Action Environment
The action, efficacy, and stability of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate can be influenced by various environmental factors. For instance, the process of photoredox catalysis, which is involved in the compound’s mode of action, can be performed under visible light irradiation and operationally simple conditions at room temperature . Therefore, factors such as light exposure and temperature can potentially affect the compound’s action.
Propiedades
IUPAC Name |
ethyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJNHUAEPSYCRU-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446233 | |
| Record name | Ethyl (2R)-4-phenyl-2-[(trifluoromethanesulfonyl)oxy]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate | |
CAS RN |
88767-98-0 | |
| Record name | Ethyl (2R)-4-phenyl-2-[(trifluoromethanesulfonyl)oxy]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




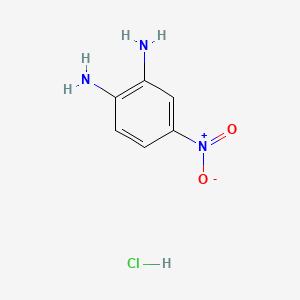


![Tris[N,N-bis(trimethylsilyl)amide]cerium(III)](/img/structure/B1588490.png)
